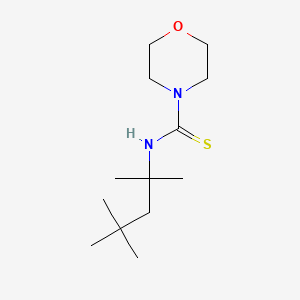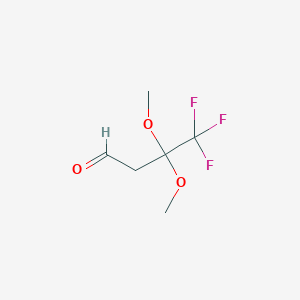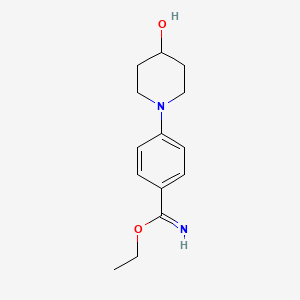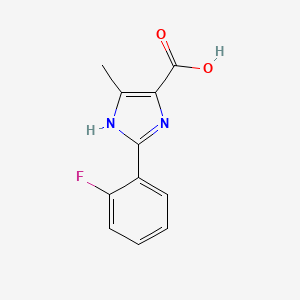
Atracurium; bis(benzenesulfonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atracurium; bis(benzenesulfonic acid) is a non-depolarizing skeletal muscle relaxant used primarily in anesthesia to facilitate endotracheal intubation and provide muscle relaxation during surgery or mechanical ventilation . This compound is unique due to its intermediate duration of action and its ability to undergo Hofmann elimination, a process that allows it to be broken down in the body independently of liver and kidney function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Atracurium; bis(benzenesulfonic acid) is synthesized through a multi-step process involving the reaction of R-tetrahydropapaverine with pentanediol diacrylate, followed by dissociation and reaction with methyl benzenesulfonate . The final product is obtained through column chromatography resolution to achieve high purity .
Industrial Production Methods
The industrial production of atracurium; bis(benzenesulfonic acid) involves similar synthetic routes but on a larger scale. The process is optimized for high yield, high conversion rate of raw materials, and high product purity . The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Atracurium; bis(benzenesulfonic acid) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and phosphorus pentoxide . The conditions for these reactions vary but often involve elevated temperatures and specific pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions include various derivatives of atracurium; bis(benzenesulfonic acid), such as sulfonamides, sulfonyl chlorides, and esters .
Applications De Recherche Scientifique
Atracurium; bis(benzenesulfonic acid) has a wide range of scientific research applications, including:
Mécanisme D'action
Atracurium; bis(benzenesulfonic acid) exerts its effects by antagonizing the neurotransmitter action of acetylcholine. It binds competitively with cholinergic receptor sites on the motor end-plate, preventing acetylcholine from binding and thus inhibiting muscle contraction . This antagonism is reversible by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisatracurium besylate: A stereoisomer of atracurium; bis(benzenesulfonic acid) with similar pharmacological properties but a more predictable pharmacokinetic profile.
Vecuronium bromide: Another non-depolarizing neuromuscular blocker with a longer duration of action compared to atracurium; bis(benzenesulfonic acid).
Rocuronium bromide: A non-depolarizing neuromuscular blocker with a rapid onset of action but a shorter duration compared to atracurium; bis(benzenesulfonic acid).
Uniqueness
Atracurium; bis(benzenesulfonic acid) is unique due to its ability to undergo Hofmann elimination, allowing it to be broken down in the body independently of liver and kidney function . This property makes it particularly useful in patients with compromised liver or kidney function .
Propriétés
Formule moléculaire |
C65H84N2O18S2+2 |
|---|---|
Poids moléculaire |
1245.5 g/mol |
Nom IUPAC |
benzenesulfonic acid;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;; |
Clé InChI |
XXZSQOVSEBAPGS-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}methylcarbamate](/img/structure/B12446647.png)
![Dimethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate](/img/structure/B12446652.png)

![5-({4-[3-(butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxy-N-methylbenzamide](/img/structure/B12446665.png)
![Tert-butyl 4,10-diazatricyclo[5.2.1.02,6]decane-4-carboxylate;hydrochloride](/img/structure/B12446676.png)




![2-(naphthalen-2-ylamino)-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12446714.png)
![3-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B12446716.png)
![1-(1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]amino}-4,4-dimethyl-1,3-dioxopentan-2-yl)-N-[4-(2-formylhydrazinyl)phenyl]-1H-benzotriazole-4-carboxamide](/img/structure/B12446718.png)
![N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446722.png)
![1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine](/img/structure/B12446751.png)
